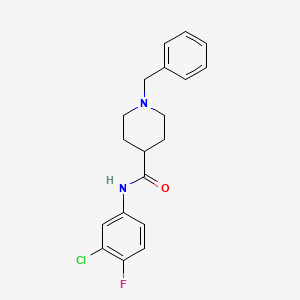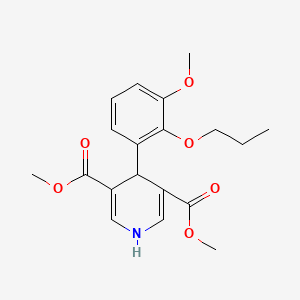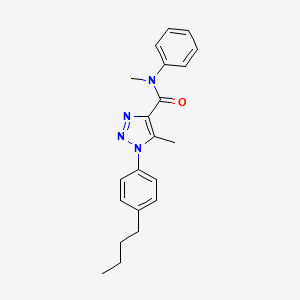![molecular formula C21H26N2O B4437951 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4437951.png)
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine
Übersicht
Beschreibung
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine (ETPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a relatively new compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission in the brain. 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to bind to dopamine D2 receptors with high affinity, which may contribute to its antipsychotic properties. It also has affinity for serotonin 5-HT1A and 5-HT2A receptors, which may play a role in its antidepressant effects. 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to inhibit the reuptake of dopamine and serotonin in rat brain synaptosomes, which suggests that it may increase the availability of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to have several biochemical and physiological effects in animal models. In rats, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to decrease locomotor activity and induce catalepsy, which are typical effects of antipsychotic drugs. It has also been shown to decrease immobility time in the forced swim test and tail suspension test, which are used to assess antidepressant activity. 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been shown to increase extracellular levels of dopamine and serotonin in the prefrontal cortex and striatum of rats, which suggests that it may enhance neurotransmission in these brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has high affinity for dopamine and serotonin receptors, which makes it a useful tool compound for studying the pharmacology of these receptors. However, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine also has some limitations. It has low water solubility, which may limit its use in some experimental setups. It also has some toxicity in animal models, which may require careful dosing and monitoring.
Zukünftige Richtungen
For research on 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine include studying its potential as a therapeutic agent and investigating its interaction with other neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been investigated for its antipsychotic and antidepressant properties. It has been shown to bind to several receptors in the brain, including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. In pharmacology, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been used as a tool compound to study the structure-activity relationship of piperazine derivatives and their interaction with receptors. In neuroscience, 1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine has been used to study the role of dopamine and serotonin receptors in the modulation of synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
3-(4-ethylphenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-2-18-8-10-19(11-9-18)12-13-21(24)23-16-14-22(15-17-23)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKCLSYOXHTRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4437868.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4437880.png)
![8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437886.png)
![8-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437897.png)


![4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4437916.png)
![methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437924.png)
![4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4437938.png)

![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4437962.png)

![1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4437980.png)
